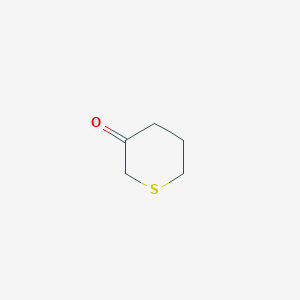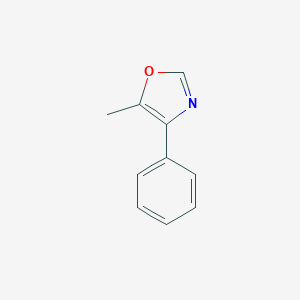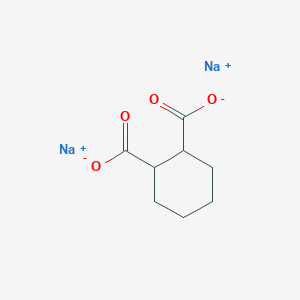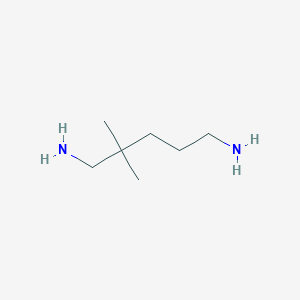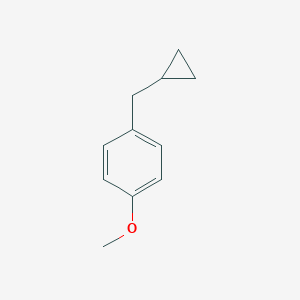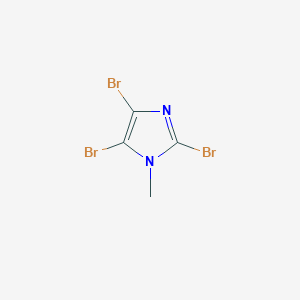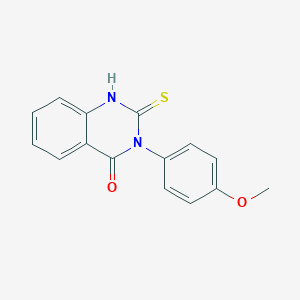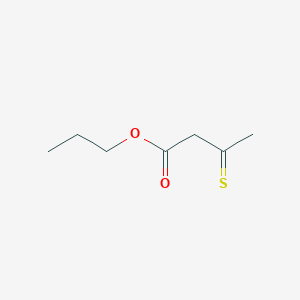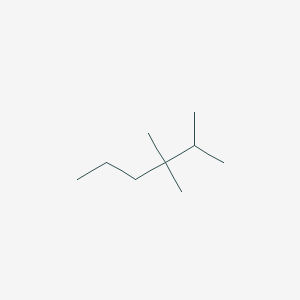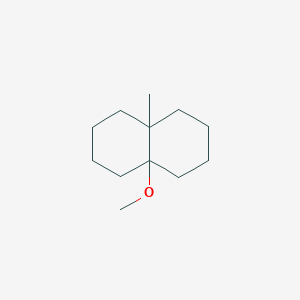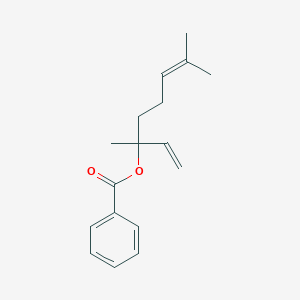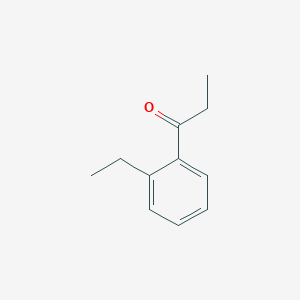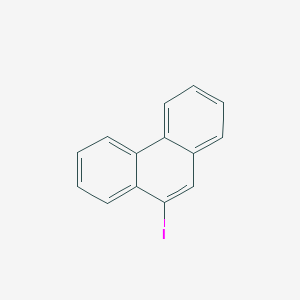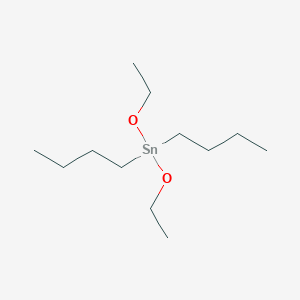
Dibutyl(diethoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(diethoxy)stannane is a chemical compound that belongs to the organotin family. It is a colorless liquid that has a molecular weight of 365.07 g/mol. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a reducing agent, its high stability, and its low toxicity.
Applications De Recherche Scientifique
Dibutyl(diethoxy)stannane has been widely used in scientific research due to its unique properties. It has been used as a reducing agent in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. It has also been used in the preparation of organotin compounds and as a catalyst in organic reactions.
Mécanisme D'action
Dibutyl(diethoxy)stannane acts as a reducing agent by donating electrons to the reactant molecule. This leads to the formation of a new bond and the reduction of the reactant. It also acts as a catalyst in organic reactions by lowering the activation energy required for the reaction to occur.
Effets Biochimiques Et Physiologiques
Dibutyl(diethoxy)stannane has low toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dibutyl(diethoxy)stannane is its high stability, which makes it a useful reagent for long-term experiments. It is also relatively easy to handle and has low toxicity. However, its high cost and limited availability can be a limitation for some experiments.
Orientations Futures
There are several future directions for the use of dibutyl(diethoxy)stannane in scientific research. One potential application is in the development of new catalysts for organic reactions. It could also be used in the synthesis of new organic compounds with unique properties. Additionally, further research could be done to investigate the potential use of dibutyl(diethoxy)stannane in biomedical applications, such as drug delivery or imaging.
Méthodes De Synthèse
Dibutyl(diethoxy)stannane is synthesized by reacting dibutyltin oxide with diethylzinc in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under an inert atmosphere. The product is then purified by distillation or chromatography.
Propriétés
Numéro CAS |
1067-41-0 |
|---|---|
Nom du produit |
Dibutyl(diethoxy)stannane |
Formule moléculaire |
C12H28O2Sn |
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
dibutyl(diethoxy)stannane |
InChI |
InChI=1S/2C4H9.2C2H5O.Sn/c2*1-3-4-2;2*1-2-3;/h2*1,3-4H2,2H3;2*2H2,1H3;/q;;2*-1;+2 |
Clé InChI |
ZNZBASDDVBURLC-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(OCC)OCC |
SMILES canonique |
CCCC[Sn](CCCC)(OCC)OCC |
Synonymes |
Dibutyldiethoxystannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



